2-Amino-N-ethyl-N-(2-iodo-benzyl)-acetamide
Description
2-Amino-N-ethyl-N-(2-iodo-benzyl)-acetamide is a halogenated acetamide derivative characterized by an ethylamino group and a 2-iodobenzyl substituent. This compound is part of a broader class of acetamides known for their diverse biological activities, including antibacterial and anti-inflammatory properties .
Properties
IUPAC Name |
2-amino-N-ethyl-N-[(2-iodophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-2-14(11(15)7-13)8-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKTUYFJFIFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1I)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217708 | |
| Record name | Acetamide, 2-amino-N-ethyl-N-[(2-iodophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353948-41-0 | |
| Record name | Acetamide, 2-amino-N-ethyl-N-[(2-iodophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353948-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-N-ethyl-N-[(2-iodophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-N-(2-iodo-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzylamine and ethyl acetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-N-(2-iodo-benzyl)-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Amino-N-ethyl-N-(2-iodo-benzyl)-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-(2-iodo-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Halogen-Substituted Analogues
The iodine atom in 2-Amino-N-ethyl-N-(2-iodo-benzyl)-acetamide distinguishes it from other halogenated derivatives:
- 2-Amino-N-ethyl-N-(2-fluoro-benzyl)-acetamide (): Replacing iodine with fluorine reduces steric bulk and alters electronic properties. Fluorine’s high electronegativity may enhance binding affinity in target proteins but could decrease lipophilicity compared to iodine.
- Chlorinated Acetamides () : Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and N-(3-chloro-4-hydroxyphenyl)acetamide exhibit moderate antibacterial activity (MIC > 6.25 μg/mL) . The larger iodine atom in the target compound may improve membrane permeability due to increased hydrophobicity.
Table 1: Halogen Effects on Physicochemical Properties
| Compound | Halogen | LogP* | Biological Activity |
|---|---|---|---|
| This compound | I | High | Not reported |
| 2-Amino-N-ethyl-N-(2-fluoro-benzyl)-acetamide | F | Moderate | Unknown |
| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | Cl | Moderate | Herbicide intermediate |
| N-(3-chloro-4-hydroxyphenyl)acetamide | Cl | Low | Antibacterial (MIC > 6.25 μg/mL) |
*LogP estimated based on halogen electronegativity and size.
Ethylamino and Alkyl Substituents
The ethyl group in the target compound may enhance biological activity compared to simpler alkyl chains:
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): This derivative demonstrated anti-inflammatory activity surpassing Diclofenac, attributed to the ethylamino group’s electron-donating effects and improved solubility .
- N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide (): The aminoethyl moiety facilitates hydrogen bonding, critical for protein interactions. In contrast, the ethyl group in the target compound may balance lipophilicity and metabolic stability .
Structural and Crystallographic Features
- Planar N–C(=O)–C–N Units (): In 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide, the planar configuration promotes intermolecular hydrogen bonding (N–H⋯O), stabilizing crystal structures.
- Hydrogen Bonding Patterns : Acetamides with hydrogen-bonding capabilities (e.g., N–H⋯O) often exhibit enhanced solubility. The iodine substituent in the target compound could reduce solubility compared to smaller halogens .
Biological Activity
Overview
2-Amino-N-ethyl-N-(2-iodo-benzyl)-acetamide is an organic compound notable for its unique structural features, including an amino group, an ethyl group, and an iodo-benzyl group attached to an acetamide backbone. This compound has been investigated for its potential biological activities, particularly in the fields of medicine and biochemistry.
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may exhibit distinct biological activities.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Hydroxylated products |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced amides or amines |
| Substitution | Nucleophiles (amines, thiols) | Substituted benzyl derivatives |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity and influence signaling pathways related to inflammation and cell proliferation. Its mechanism involves binding to active sites on proteins or altering their conformation, which can lead to therapeutic effects.
Anticonvulsant Activity
Research has shown that derivatives of benzyl acetamides exhibit significant anticonvulsant properties. For instance, studies indicated that certain substituted N-benzyl 2-acetamido compounds provided substantial protection against seizures induced by maximal electroshock (MES) in animal models. The effectiveness of these compounds was evaluated through their ED50 values, which are critical for determining their potency in seizure prevention.
- Case Study : In a study involving ten derivatives of N-benzyl 2-acetamido compounds, it was found that some derivatives provided full protection against MES-induced seizures at doses comparable to standard anticonvulsants like phenobarbital .
Anticancer Activity
The compound has also been explored for its potential anticancer properties. Research indicates that certain structural modifications can enhance cytotoxicity against various cancer cell lines. The presence of the iodo-benzyl group may contribute to improved interactions with biological targets involved in cancer progression.
- Research Findings : A recent study highlighted the synthesis of compounds similar to this compound that demonstrated significant cytotoxic effects and apoptosis induction in hypopharyngeal tumor cells .
Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 2-Amino-N-(2-iodo-benzyl)-N-methylpropanamide and 2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide, this compound exhibits unique pharmacological profiles due to its specific functional groups. This uniqueness may lead to different pharmacokinetic and pharmacodynamic behaviors, making it a valuable candidate for further research.
| Compound | Unique Features | Potential Activities |
|---|---|---|
| This compound | Iodo-benzyl group, ethyl group | Anticonvulsant, anticancer |
| 2-Amino-N-(2-iodo-benzyl)-N-methylpropanamide | Methyl substitution | Varies |
| 2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide | Isopropyl substitution | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
